Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate
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Overview
Description
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is a synthetic compound that serves as an intermediate in the synthesis of Finasteride and Dutasteride, which are 5α-reductase inhibitors. These inhibitors are used in the treatment of benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Mechanism of Action
Target of Action
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is an intermediate in the synthesis of Finasteride and Dutasteride . These are 5α-reductase inhibitors , which means the primary target of this compound is the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen.
Mode of Action
As a 5α-reductase inhibitor, this compound binds to the enzyme and prevents it from converting testosterone to DHT . This results in a decrease in DHT levels and an increase in testosterone levels.
Biochemical Pathways
The inhibition of 5α-reductase affects the androgen pathway. By preventing the conversion of testosterone to DHT, it reduces the effects of DHT on tissues. This can lead to beneficial effects in conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Pharmacokinetics
These drugs are generally well-absorbed after oral administration, metabolized in the liver, and excreted in feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels and the consequent effects on tissues sensitive to this hormone. This can lead to a decrease in the size of the prostate gland in benign prostatic hyperplasia, reduced sebum production in acne, and other effects related to the reduction of DHT activity .
Biochemical Analysis
Biochemical Properties
As an intermediate in the synthesis of Finasteride and Dutasteride, it may interact with enzymes, proteins, and other biomolecules involved in the 5α-reductase pathway
Cellular Effects
Given its role in the synthesis of 5α-reductase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to androgen synthesis .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the 5α-reductase pathway .
Metabolic Pathways
It is likely to interact with enzymes or cofactors in the 5α-reductase pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate typically involves the reaction of Methanol with 4-Aza-5alpha-androstan-1-ene-3-one-17beta-carboxylic acid . The reaction conditions often include the use of Benzene Seleninic Anhydride as a reagent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like Potassium Permanganate or Chromium Trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride.
Substitution: The compound can participate in substitution reactions, often involving nucleophiles like Hydroxide ions or Ammonia.
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Chromium Trioxide, acidic or basic conditions.
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, typically in anhydrous conditions.
Substitution: Hydroxide ions, Ammonia, often in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a crucial intermediate in the synthesis of Finasteride and Dutasteride, which are used to study and treat conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia . Additionally, it is used in the development of new pharmaceuticals targeting 5α-reductase .
Comparison with Similar Compounds
Finasteride: Another 5α-reductase inhibitor used for similar medical conditions.
Dutasteride: A more potent 5α-reductase inhibitor with a broader spectrum of activity.
Uniqueness: Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is unique in its role as an intermediate in the synthesis of both Finasteride and Dutasteride. Its structure allows for specific interactions with the 5α-reductase enzyme, making it a valuable compound in the development of treatments for androgen-related disorders .
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOERJCUZAWQB-ALHYADCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73671-92-8 |
Source
|
Record name | 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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